molecular formula C10H13NO B8524117 1-(5-Methylpyridin-3-yl)butan-1-one

1-(5-Methylpyridin-3-yl)butan-1-one

Cat. No.: B8524117
M. Wt: 163.22 g/mol
InChI Key: HSLOCGMNXGFVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methylpyridin-3-yl)butan-1-one is a ketone derivative featuring a pyridine ring substituted with a methyl group at position 5 and a butan-1-one chain at position 3. Its structure combines the electron-deficient pyridine ring with a lipophilic methyl group, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(5-methylpyridin-3-yl)butan-1-one

InChI

InChI=1S/C10H13NO/c1-3-4-10(12)9-5-8(2)6-11-7-9/h5-7H,3-4H2,1-2H3

InChI Key

HSLOCGMNXGFVNH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CN=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Pyridin-3-yl Substituents

The following compounds share the pyridin-3-yl backbone but differ in substituent type, position, and functional groups:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyridin-3-yl) Key Properties/Applications CAS Number Reference
1-(5-Methylpyridin-3-yl)butan-1-one C₁₀H₁₃NO 163.22 (calculated) 5-methyl N/A (hypothetical) Not available
1-(6-Chloropyridin-3-yl)butan-1-one C₉H₁₀ClNO 183.64 6-chloro Density: 1.153 g/cm³; pharmaceutical intermediate 918503-72-7
1-(6-Hydroxypyridin-3-yl)-4-(methylamino)butan-1-one C₁₀H₁₄N₂O₂ 194.23 6-hydroxy, 4-methylamino Substrate in nicotine degradation Not available

Key Observations :

  • Substituent Position and Type : The 5-methyl group in the target compound contrasts with the 6-chloro substituent in its analog . Chlorine’s electronegativity increases molecular weight and density compared to methyl, while the hydroxyl group in the hydroxypyridinyl derivative enhances polarity and enzymatic recognition .
  • Biological Relevance: The hydroxypyridinyl compound participates in nicotine catabolism via 6-hydroxypseudooxynicotine dehydrogenase, highlighting how substituents like hydroxyl and methylamino groups enable enzyme-substrate interactions .

Heteroaromatic and Aromatic Ketone Derivatives

Other structurally related ketones include:

Table 2: Comparison with Non-Pyridinyl Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic/Heteroaromatic Core Key Properties/Applications Reference
(R)-1-(4-Ethylphenyl)-3-(1H-pyrrol-2-yl)butan-1-one C₁₇H₁₉NO 253.34 Phenyl + pyrrole Synthesized via enantioselective Friedel-Crafts reactions
Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one) C₁₂H₁₅NO₃ 221.25 Benzodioxol Psychoactive substance
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₄O₂ 178.23 Hydroxyphenyl Applications in materials science

Key Observations :

  • Core Structure Effects : Replacing pyridine with phenyl (e.g., ) or benzodioxol (e.g., Eutylone ) alters electronic properties and bioactivity. Benzodioxol derivatives like Eutylone exhibit psychoactive effects due to their interaction with neurotransmitter systems, whereas pyridinyl analogs may target different biological pathways.
  • Functional Group Influence: The ethylamino group in Eutylone enhances its CNS activity, whereas the hydroxyphenyl group in ’s compound improves solubility and coordination properties for material science applications .

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